Product packaging for Methyl 2-(chloromethyl)-6-cyanonicotinate(Cat. No.:)

Methyl 2-(chloromethyl)-6-cyanonicotinate

Cat. No.: B13008276
M. Wt: 210.62 g/mol
InChI Key: UMHHKHNSIIVOAP-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)-6-cyanonicotinate (CAS 1393548-28-1) is a chemical compound with the molecular formula C 9 H 7 ClN 2 O 2 and a molecular weight of 210.62 [ citation:1 ]. This pyridine-based ester features both a chloromethyl group and a cyano group on its ring, making it a versatile and valuable building block in organic synthesis [ citation:8 ]. Compounds with this structure serve as key intermediates in chemical research. Specifically, related chloro- and cyano-substituted nicotinate esters are utilized in the preparation of agrochemicals, such as the herbicide intermediate fluroxypyr [ citation:5 ]. The presence of multiple reactive sites allows researchers to perform various transformations, including nucleophilic substitution at the chloromethyl group and further functionalization of the cyano group, enabling the synthesis of more complex molecules for specialized applications [ citation:8 ]. This product is provided exclusively For Research Use Only . It is not intended for use in diagnostic procedures, human therapeutic applications, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2O2 B13008276 Methyl 2-(chloromethyl)-6-cyanonicotinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

methyl 2-(chloromethyl)-6-cyanopyridine-3-carboxylate

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-3-2-6(5-11)12-8(7)4-10/h2-3H,4H2,1H3

InChI Key

UMHHKHNSIIVOAP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)C#N)CCl

Origin of Product

United States

Synthetic Methodologies for Methyl 2 Chloromethyl 6 Cyanonicotinate: Design and Execution

Retrosynthetic Disconnection Analysis of the Nicotinate (B505614) Core

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. youtube.comyoutube.com For methyl 2-(chloromethyl)-6-cyanonicotinate, the primary disconnections involve the three functional groups attached to the pyridine (B92270) ring.

A logical retrosynthetic strategy would involve the following key disconnections:

C-CN bond: The cyano group can be introduced via cyanation of a corresponding halide (e.g., a chloro or bromo group) at the 6-position. wikipedia.org This leads to a precursor such as methyl 2-(chloromethyl)-6-halonicotinate.

C-CH2Cl bond: The chloromethyl group can be formed from a corresponding hydroxymethyl or methyl group. Chlorination of a hydroxymethyl group is a common transformation. This points to a precursor like methyl 6-cyano-2-(hydroxymethyl)nicotinate.

C-COOCH3 bond: The methyl ester can be formed through esterification of the corresponding carboxylic acid. orientjchem.org This suggests 2-(chloromethyl)-6-cyanonicotinic acid as an intermediate.

Considering these disconnections, a plausible forward synthesis could start from a simpler substituted pyridine and sequentially introduce the required functional groups. The order of these introductions is critical to avoid unwanted side reactions and to ensure regioselectivity.

Precursor Synthesis and Functional Group Introduction Strategies

The successful synthesis of this compound hinges on the effective preparation of precursors and the strategic introduction of each functional group.

Synthesis of the Core Nicotinate Structure

The foundation of the synthesis is the construction of the substituted pyridine ring. Industrially, nicotinic acid is often produced through the oxidation of 3-methylpyridine (B133936) or 5-ethyl-2-methylpyridine. researchgate.net For laboratory-scale synthesis, various methods can be employed to create a suitably substituted pyridine core that can be further elaborated.

Regioselective Introduction of the Chloromethyl Group

The introduction of the chloromethyl group at the 2-position of the pyridine ring requires careful control of regioselectivity.

One common strategy involves the functionalization of a pre-existing methyl group. For instance, starting with a 2-methylnicotinate derivative, the methyl group can be halogenated. However, direct chlorination of a methyl group on a pyridine ring can be challenging and may lack selectivity.

A more controlled approach involves the reduction of a carboxylic acid or ester at the 2-position to a hydroxymethyl group, followed by chlorination. For example, 2,6-pyridinedicarboxylic acid can be esterified and then reduced to 2,6-pyridinedimethanol. google.com Subsequent selective chlorination of one of the hydroxyl groups would be required, which can be a complex task.

Alternatively, a chloromethyl group can be introduced through chloromethylation reactions, although these often require harsh conditions and may not be suitable for highly functionalized pyridines. A process for preparing 6-chloromethyluracil involves the reaction of ethyl 4-chloroacetoacetate with S-methylisothiourea hemisulfate. epo.org

Table 1: Reagents for Chloromethyl Group Introduction
Precursor Functional GroupReagent(s)Resulting Group
Hydroxymethyl (-CH₂OH)Thionyl chloride (SOCl₂)Chloromethyl (-CH₂Cl)
Carboxylic Acid (-COOH)1. Reduction (e.g., NaBH₄) 2. Chlorination (e.g., SOCl₂)Chloromethyl (-CH₂Cl)
Methyl (-CH₃)N-Chlorosuccinimide (NCS)Chloromethyl (-CH₂Cl)

Installation of the Cyano Functionality

The introduction of a cyano group onto a pyridine ring is a well-established transformation. wikipedia.org A common method is the cyanation of a halo-pyridine, typically a chloro- or bromo-substituted pyridine. google.com This reaction is often mediated by a copper(I) cyanide (Rosenmund-von Braun reaction) or a palladium catalyst. wikipedia.orgnih.gov The choice of catalyst and reaction conditions is crucial to achieve high yields and avoid side reactions. For instance, the process can be carried out using sodium or potassium cyanide in a polar solvent like DMF or DMSO. google.com

Another approach involves the activation of the pyridine ring, for example, by forming the pyridine N-oxide, followed by treatment with a cyanide source. researchgate.net

Table 2: Cyanation Methods for Pyridine Rings
Starting MaterialReagent(s)Method
6-HalonicotinateCuCN or Pd catalyst with KCN/NaCNNucleophilic Aromatic Substitution
Pyridine N-oxideTrifluoroacetic anhydride, KCNActivation and Cyanation researchgate.net

Esterification Procedures for the Methyl Nicotinate Moiety

The final step in many synthetic routes to this compound is the esterification of the carboxylic acid at the 3-position. The classic Fischer esterification, involving refluxing the nicotinic acid derivative with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid, is a common method. orientjchem.org

Alternatively, to avoid the harsh acidic conditions that could affect other functional groups, milder esterification methods can be employed. These include reacting the carboxylic acid with diazomethane (B1218177) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid for reaction with methanol. nih.gov The reaction of the corresponding pyridinecarboxylic acid with SOCl₂ catalyzed by DMF can form the acid chloride, which readily reacts with methanol to give the methyl ester. nih.gov

One-Pot and Multicomponent Reaction Approaches to the Compound

To improve efficiency and reduce waste, chemists often explore one-pot or multicomponent reactions. researchgate.netrsc.org A one-pot synthesis of functionalized dihydropyridin-2-ones has been developed via a carbene-catalyzed base-controlled [3+3] annulation reaction. rsc.org While a specific one-pot synthesis for this compound is not widely reported, the principles of one-pot synthesis could be applied.

A hypothetical one-pot approach might involve the simultaneous or sequential addition of reagents to a common precursor in a single reaction vessel. For example, starting with a dihalonicotinic acid, one could envision a sequence where one halide is selectively displaced by a cyanide source, followed by esterification, and then conversion of the second halide to a chloromethyl group, all without isolating the intermediates. Such a process would require careful selection of reagents and reaction conditions to ensure compatibility and selectivity.

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, represent another advanced synthetic strategy. While challenging to design for a molecule with the specific substitution pattern of this compound, a successful multicomponent reaction could offer a highly convergent and atom-economical route.

Optimization of Reaction Conditions and Yields: A Mechanistic Perspective

A plausible and direct route to this compound involves the selective chlorination of the methyl group of a precursor, Methyl 2-methyl-6-cyanonicotinate. The optimization of this transformation is critical to maximize the yield of the desired monochlorinated product while minimizing the formation of di- and trichlorinated byproducts, as well as reactions involving the pyridine ring itself. A mechanistic understanding of the reaction is paramount for rational optimization.

The side-chain chlorination of methylpyridines typically proceeds via a free-radical mechanism. The reaction is initiated by the formation of chlorine radicals, which then abstract a hydrogen atom from the methyl group to form a benzylic-type radical. This radical then reacts with a chlorine source to yield the chloromethyl product and a new chlorine radical, thus propagating the chain reaction.

Several key parameters must be carefully controlled to optimize the yield and selectivity of this reaction:

Chlorinating Agent and Initiator: The choice of chlorinating agent is crucial. While elemental chlorine (Cl₂) can be used, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation, it can lead to over-chlorination. patentcut.comgoogle.com N-Chlorosuccinimide (NCS) is a milder and more selective alternative for benzylic chlorinations. organic-chemistry.orgresearchgate.netwikipedia.org The concentration and type of radical initiator will influence the rate of the reaction and must be optimized to ensure a controlled reaction.

Solvent: The reaction is typically carried out in an inert solvent that is stable under radical conditions, such as carbon tetrachloride or chlorinated benzotrifluorides. google.com The solvent can influence the solubility of the reactants and the stability of the radical intermediates.

Temperature: The reaction temperature affects the rate of radical initiation and propagation. Higher temperatures generally increase the reaction rate but can also lead to a decrease in selectivity and the formation of undesired byproducts. A careful balance must be struck to ensure efficient conversion without compromising the yield of the target compound.

pH Control: A significant challenge in the chlorination of pyridines is the basicity of the pyridine nitrogen atom. The hydrogen chloride (HCl) produced during the reaction can protonate the pyridine ring, forming a hydrochloride salt. google.com This deactivates the ring towards further electrophilic attack but also significantly reduces the reactivity of the side chain in radical reactions. google.com To mitigate this, a base can be added to neutralize the HCl as it is formed. The pH of the reaction mixture must be carefully controlled, as a pH range of 0.5 to 3 has been reported to be optimal for the side-chain chlorination of 2-chloro-methylpyridines. googleapis.com

The following interactive data table illustrates a hypothetical optimization study for the chlorination of Methyl 2-methyl-6-cyanonicotinate, showcasing the potential impact of various reaction parameters on the yield of this compound.

EntryChlorinating AgentInitiator/LightSolventTemperature (°C)pH ControlYield of Monochloro Product (%)Yield of Dichloro Product (%)
1Cl₂AIBNCCl₄70None4525
2Cl₂AIBNCCl₄70CaCO₃6515
3NCSAIBNCH₃CN80Not Required755
4NCSUV LightCH₂Cl₂25Not Required80<5

This table is a hypothetical representation to illustrate the principles of reaction optimization.

From a mechanistic viewpoint, the use of a milder chlorinating agent like NCS at lower temperatures with photochemical initiation (Entry 4) would likely provide the highest selectivity for the desired monochlorinated product. The electron-withdrawing nature of the cyano and methyl ester groups on the pyridine ring would also influence the reactivity of the methyl group, a factor that must be considered in the optimization process.

Novel Synthetic Routes via Heterocyclic Annulation or Rearrangements

Beyond the functionalization of a pre-existing pyridine ring, the construction of the 2,6-disubstituted pyridine core of this compound can be envisioned through novel synthetic strategies involving heterocyclic annulation or rearrangement reactions. While specific examples leading directly to the target molecule are not prevalent in the literature, established methodologies for pyridine synthesis can be adapted.

Heterocyclic Annulation Strategies:

Annulation reactions, which involve the formation of a ring onto an existing molecular framework, offer a powerful approach to constructing the target pyridine system. A plausible strategy would involve a [3+3] annulation approach. For instance, the condensation of a 1,3-dicarbonyl equivalent with a three-carbon component containing the nitrogen atom and the cyano group could be explored.

A hypothetical synthetic route is outlined below:

Preparation of a suitable 1,3-dicarbonyl precursor: A diketone bearing a protected chloromethyl group could be synthesized.

Condensation with a cyanoacetamide derivative: Reaction of the diketone with cyanoacetamide in the presence of a base would lead to the formation of a 2-pyridone intermediate.

Conversion of the pyridone to the chloropyridine: The pyridone can be converted to the corresponding 2-chloropyridine (B119429) derivative.

Final functional group manipulations: Subsequent reactions would be required to introduce the methyl ester group at the 3-position.

The following data table outlines a potential multi-step annulation approach.

StepReactantsKey TransformationIntermediate/Product
1Protected 1,3-dicarbonyl, CyanoacetamideHantzsch-like pyridine synthesis2-Pyridone derivative
22-Pyridone derivative, POCl₃Chlorination2-Chloropyridine derivative
32-Chloropyridine derivativeIntroduction of methyl esterTarget Molecule Precursor

This table presents a conceptual annulation strategy.

Synthetic Routes via Rearrangement Reactions:

Rearrangement reactions can offer elegant and often unexpected pathways to complex heterocyclic systems. While no direct rearrangement leading to this compound has been reported, the principles of known rearrangements in pyridine synthesis could be applied. For example, certain ring expansion or contraction reactions, or sigmatropic rearrangements of appropriately substituted precursors, could potentially be designed to form the desired pyridine core. wikipedia.org The development of such a route would represent a significant synthetic innovation but would require substantial exploratory research.

Elucidation of Reactivity and Mechanistic Pathways of Methyl 2 Chloromethyl 6 Cyanonicotinate

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group attached to the pyridine (B92270) ring at the 2-position is an electrophilic center, susceptible to attack by a wide range of nucleophiles. This reactivity is analogous to that of benzylic halides, where the adjacent aromatic ring stabilizes the transition states of substitution reactions.

The substitution of the chlorine atom on the methyl group can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism. The operative pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the stability of potential intermediates.

SN2 Pathway : This mechanism involves a direct, backside attack by the nucleophile on the carbon atom of the chloromethyl group, leading to an inversion of stereochemistry (if the center were chiral). This pathway is favored by strong, unhindered nucleophiles and the use of polar aprotic solvents (e.g., DMSO, DMF, acetone) that can solvate the cation but not the nucleophile, thus enhancing its reactivity. For substrates like Methyl 2-(chloromethyl)-6-cyanonicotinate, the SN2 mechanism is generally expected due to the primary nature of the electrophilic carbon.

SN1 Pathway : An SN1 mechanism would proceed through a carbocation intermediate formed by the departure of the chloride leaving group. The stability of this potential cation is enhanced by the adjacent pyridine ring, which can delocalize the positive charge. This pathway is favored by weak nucleophiles, polar protic solvents (e.g., water, ethanol) that can stabilize both the carbocation and the leaving group, and conditions that promote the ionization of the C-Cl bond. However, the presence of electron-withdrawing cyano and ester groups on the pyridine ring would destabilize a positive charge on the ring, making the formation of a pyridylmethyl cation less favorable and thus the SN1 pathway less likely compared to an SN2 process.

In most practical applications involving strong nucleophiles, the reaction at the chloromethyl group of similar 2-(chloromethyl)pyridine (B1213738) derivatives proceeds via an SN2-like mechanism. The significant partial positive charge on the carbon atom bonded to chlorine makes it a prime target for nucleophilic attack.

The chloromethyl group readily reacts with a variety of nucleophiles, making it a valuable handle for introducing diverse functionalities.

Oxygen Nucleophiles : Alcohols and phenols, typically in the presence of a base to form the more nucleophilic alkoxide or phenoxide, can displace the chloride to form ethers. For instance, the reaction with sodium methoxide (B1231860) in methanol (B129727) would yield the corresponding methyl ether. The reactivity follows the order of nucleophilicity, with alkoxides being more reactive than the corresponding neutral alcohols.

Nitrogen Nucleophiles : Ammonia, primary, and secondary amines are effective nucleophiles for this transformation, leading to the formation of primary, secondary, and tertiary amines, respectively. These reactions are fundamental in building more complex molecular scaffolds. The reaction of 2-(chloromethyl)pyridines with amines is a well-established method for amine synthesis. Over-alkylation can sometimes be an issue when using primary amines.

Sulfur Nucleophiles : Thiols and thiophenols, often used as their more reactive thiolate salts, readily react to form thioethers. Sulfur nucleophiles are generally very potent due to their high polarizability and nucleophilicity, often leading to high yields under mild conditions. Reactions of 2-halopyridines with sulfur nucleophiles are known to be efficient.

Carbon Nucleophiles : Carbanions, such as those derived from malonic esters or cyanide salts, can be used to form new carbon-carbon bonds. For example, reaction with sodium cyanide would introduce a cyanomethyl group, extending the carbon chain.

Below is a representative table of nucleophilic substitution reactions on the chloromethyl group, based on common transformations of analogous 2-(chloromethyl)pyridine systems.

NucleophileReagent ExampleProduct Type
OxygenSodium Methoxide (NaOCH₃)Methoxy (B1213986) Ether
NitrogenAmmonia (NH₃)Primary Amine
SulfurSodium Thiophenoxide (NaSPh)Phenyl Thioether
CarbonSodium Cyanide (NaCN)Nitrile

Reaction conditions play a critical role in controlling the outcome of these nucleophilic substitution reactions.

Solvent : The choice of solvent can significantly influence the reaction rate and mechanism. Polar aprotic solvents like DMSO, DMF, and acetonitrile (B52724) are commonly used for SN2 reactions as they effectively solvate the counter-ion of the nucleophile but not the nucleophile itself, increasing its effective reactivity. Polar protic solvents like ethanol (B145695) or water can slow down SN2 reactions by solvating the nucleophile through hydrogen bonding, but they are essential if an SN1 pathway is desired.

Catalysis : In some cases, a catalyst can be employed to enhance reactivity. Phase-transfer catalysts (e.g., quaternary ammonium (B1175870) salts) are useful when the nucleophile is an inorganic salt (like NaCN) and is not soluble in the organic solvent in which the substrate is dissolved. This allows the nucleophilic anion to be transported into the organic phase to react. Lewis acids are generally not used for these SN2 reactions and could potentially coordinate to the pyridine nitrogen, deactivating the ring. For certain types of substitutions, transition-metal catalysis can offer an alternative radical-based pathway.

Transformations Involving the Cyano Group

The cyano group at the 6-position is a versatile functional group that can undergo both reduction and hydrolysis to yield other important functionalities.

The reduction of the nitrile functionality offers a direct route to primary amines and, under specific conditions, aldehydes.

Amine Synthesis : The carbon-nitrogen triple bond of the cyano group can be fully reduced to a primary amine (-CH₂NH₂). This is a common and high-yielding transformation. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent are highly effective for this purpose. Catalytic hydrogenation, using hydrogen gas over a metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C), is another widely used industrial and laboratory method. The choice of catalyst and conditions is crucial to prevent the formation of secondary and tertiary amine byproducts.

Aldehyde Synthesis : The partial reduction of the nitrile to an aldehyde is more challenging as the reaction can easily proceed to the amine. One common method involves the use of diisobutylaluminum hydride (DIBAL-H) at low temperatures. DIBAL-H forms a stable intermediate imine-aluminum complex which is then hydrolyzed during aqueous workup to release the aldehyde. Another classical approach is the Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid to form an iminium salt that hydrolyzes to the aldehyde. A patented process also describes the vapor-phase interaction of cyanopyridine with water and formic acid over a metal catalyst to produce pyridine aldehydes.

A summary of reagents for these transformations is presented below.

Target Functional GroupReagent(s)
Primary Amine1. LiAlH₄; 2. H₂O
Primary AmineH₂, Raney Ni
Aldehyde1. DIBAL-H; 2. H₂O
AldehydeSnCl₂, HCl

The cyano group can be hydrolyzed to either a carboxamide or a carboxylic acid, depending on the reaction conditions. This transformation provides a route to other important nicotinic acid derivatives.

Acid-Catalyzed Hydrolysis : Heating the nitrile in the presence of a strong aqueous acid (e.g., HCl or H₂SO₄) typically leads to the full hydrolysis of the cyano group to a carboxylic acid. The reaction proceeds via an intermediate amide, which is subsequently hydrolyzed under the reaction conditions.

Base-Catalyzed Hydrolysis : When a nitrile is heated with an aqueous base (e.g., NaOH), the initial product is the salt of the carboxylic acid (a carboxylate). The reaction often stops at the amide stage if milder conditions are used or if the intermediate amide is particularly stable or insoluble. To obtain the free carboxylic acid from the carboxylate salt, a final acidification step is required. Continuous processes for the hydrolysis of cyanopyridines under basic conditions have been developed for the efficient synthesis of nicotinamide (B372718) and nicotinic acid.

Nucleophilic Addition to the Nitrile: Amidines, Tetrazoles, and Other Heterocycles

The nitrile group in this compound is a key site for nucleophilic attack, enabling the synthesis of a variety of heterocyclic systems. The addition of nucleophiles to the carbon-nitrogen triple bond is a fundamental transformation in organic chemistry.

One significant reaction is the formation of amidines . This is typically achieved by the reaction of the nitrile with amines in the presence of a Lewis acid catalyst, such as trimethylaluminum. This reaction proceeds through the activation of the nitrile by the Lewis acid, followed by the nucleophilic attack of the amine.

Another important transformation is the synthesis of tetrazoles . Tetrazoles are recognized as bioisosteres of carboxylic acids and cis-amides, making them valuable in medicinal chemistry. researchgate.net The most common method for tetrazole synthesis from nitriles is the [3+2] cycloaddition with an azide (B81097) source. researchgate.netnih.gov This can be achieved using reagents like sodium azide, often in the presence of a Lewis acid or an ammonium salt. The reaction involves the 1,3-dipolar cycloaddition of the azide anion to the nitrile. nih.gov Alternative methods, including the use of trimethylsilyl (B98337) azide, have also been developed as safer alternatives to potentially explosive hydrazoic acid. beilstein-journals.org

The following table summarizes these nucleophilic addition reactions at the nitrile group:

NucleophileReagent/CatalystProduct
AmineTrimethylaluminumAmidine
Azide (e.g., NaN₃)Lewis Acid (e.g., ZnCl₂) or NH₄ClTetrazole
Trimethylsilyl azideCatalytic acid (e.g., HCl)Tetrazole

[3+2] Cycloaddition Reactions of the Nitrile Functionality

The nitrile group of this compound can participate in [3+2] cycloaddition reactions, a powerful tool for the construction of five-membered heterocyclic rings. These reactions involve the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile, in this case, the nitrile).

A prime example is the formation of tetrazoles from azides, as mentioned previously, which is a classic [3+2] cycloaddition. researchgate.netnih.gov Beyond azides, other 1,3-dipoles can also react with the nitrile functionality. Theoretical studies using Molecular Electron Density Theory (MEDT) have provided insights into the mechanisms and reactivity of various [3+2] cycloaddition reactions. mdpi.comrsc.orgresearchgate.net These studies help in understanding the electronic requirements and predicting the outcomes of such reactions.

The nature of the 1,3-dipole dictates the resulting heterocycle. The regioselectivity and stereoselectivity of these reactions are influenced by electronic and steric factors of both the nitrile and the dipole. Computational studies have shown that many of these reactions proceed via a one-step, often asynchronous, mechanism. rsc.orgresearchgate.net

The table below provides examples of potential [3+2] cycloaddition reactions involving a nitrile functionality:

1,3-DipoleResulting Heterocycle
AzideTetrazole
NitroneOxadiazole
DiazoalkaneTriazole

Chemical Modifications of the Methyl Ester Group

The methyl ester group at the 3-position of the pyridine ring offers another site for chemical modification, allowing for the introduction of diverse functionalities.

Transesterification with Various Alcohols

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by an acid or a base. The choice of alcohol allows for the synthesis of a wide array of ester derivatives, which can modulate the compound's physicochemical properties. The reaction is generally reversible, and often an excess of the new alcohol is used to drive the equilibrium towards the desired product.

AlcoholCatalystProduct
EthanolAcid (e.g., H₂SO₄) or Base (e.g., NaOEt)Ethyl 2-(chloromethyl)-6-cyanonicotinate
PropanolAcid or BasePropyl 2-(chloromethyl)-6-cyanonicotinate
Benzyl alcoholAcid or BaseBenzyl 2-(chloromethyl)-6-cyanonicotinate

Hydrolysis to the Carboxylic Acid

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as it is generally irreversible. This transformation introduces a carboxylic acid group, which can serve as a handle for further synthetic manipulations, such as amide bond formation. The resulting 2-(chloromethyl)-6-cyanonicotinic acid is a versatile intermediate.

ConditionsReagentProduct
AcidicH₂O, H⁺ (e.g., HCl, H₂SO₄)2-(chloromethyl)-6-cyanonicotinic acid
BasicH₂O, OH⁻ (e.g., NaOH, KOH)2-(chloromethyl)-6-cyanonicotinate salt

Reduction to the Alcohol and Subsequent Derivatization

The methyl ester can be reduced to the corresponding primary alcohol, [2-(chloromethyl)-6-cyanopyridin-3-yl]methanol. This reduction is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The resulting alcohol can then be further derivatized. For instance, it can be acylated to form esters or etherified to produce ethers, providing another avenue for structural diversification.

ReactionReagentProduct
ReductionLithium aluminum hydride (LiAlH₄)[2-(chloromethyl)-6-cyanopyridin-3-yl]methanol
Acylation (of the alcohol)Acyl chloride or anhydrideEster derivative
Etherification (of the alcohol)Alkyl halideEther derivative

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system. This is due to the electronegativity of the nitrogen atom, which withdraws electron density from the ring. uoanbar.edu.iq The presence of two electron-withdrawing substituents, the cyano and the ester groups, further deactivates the ring towards electrophilic aromatic substitution. Such reactions, if they occur, would require harsh conditions and would likely be directed to the positions meta to the nitrogen and the existing substituents. uoanbar.edu.iq

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (positions 2 and 4). uoanbar.edu.iq In this specific molecule, the 2-position is already substituted with the chloromethyl group. The chlorine atom on the methyl group is itself susceptible to nucleophilic displacement, a reaction that often competes with or precedes reactions on the pyridine ring itself. The reactivity of the pyridine ring is a complex interplay of the inherent properties of the heterocycle and the directing effects of its substituents.

Electrophilic Aromatic Substitution: Regiochemical Considerations

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. quora.comorganicchemistrytutor.com The presence of two additional strong electron-withdrawing groups, the cyano group at C6 and the methyl ester at C3, further deactivates the pyridine nucleus in this compound, making electrophilic substitution reactions particularly challenging. pearson.com

Should an electrophilic attack occur, the regioselectivity is dictated by the directing effects of the existing substituents. In pyridine, electrophilic attack is generally favored at the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions leads to a destabilized cationic intermediate where the positive charge resides on the electronegative nitrogen atom. quora.comlibretexts.org

In the case of this compound, the available positions for substitution are C4 and C5. The cyano group at C6 and the methyl nicotinate (B505614) group at C3 are both meta-directing. pearson.com Therefore, any potential electrophilic substitution would be directed to the C5 position, which is meta to the C6-cyano group, and to the C4 position, which is ortho to the C3-ester but also para to the C6-cyano group. The deactivating nature of all substituents, however, suggests that harsh reaction conditions would be necessary to effect any electrophilic substitution. pearson.comlibretexts.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Position of Attack Influence of Substituents Predicted Outcome
C4 Ortho to C3-ester (deactivating), Para to C6-cyano (deactivating) Highly disfavored

Nucleophilic Aromatic Substitution: Influence of Substituents

The pyridine ring is inherently electron-deficient and therefore susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with electron-withdrawing groups. masterorganicchemistry.comtaylorfrancis.comnih.govlibretexts.org The reaction typically proceeds via an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The stability of this intermediate is enhanced by the presence of electron-withdrawing groups at positions ortho and para to the leaving group. masterorganicchemistry.com

In this compound, the pyridine ring is highly activated towards nucleophilic attack due to the presence of the electron-withdrawing cyano group and, to a lesser extent, the methyl ester group. nih.govncert.nic.in The chlorine atom of the chloromethyl group is not directly attached to the aromatic ring and thus participates in nucleophilic aliphatic substitution rather than aromatic substitution. However, the molecule as a whole presents multiple sites for nucleophilic attack.

Nucleophilic attack can occur at the aromatic ring, primarily at the C2 and C6 positions, which are activated by the ring nitrogen and the cyano group. quimicaorganica.org Given the presence of a chloromethyl group at C2 and a cyano group at C6, direct SNAr on the ring would require the displacement of one of these substituents, which is less likely under typical conditions compared to substitution at the benzylic position.

The most probable site for nucleophilic substitution is the carbon atom of the chloromethyl group. This reaction would proceed via a standard SN2 mechanism, where a nucleophile displaces the chloride ion. ncert.nic.in The reactivity of this group is analogous to that of a benzylic halide.

Table 2: Potential Sites for Nucleophilic Attack

Site of Attack Type of Reaction Activating/Influencing Factors
Carbonyl carbon of the ester Nucleophilic acyl substitution Electrophilicity of the carbonyl carbon
Carbon of the cyano group Nucleophilic addition Electrophilicity of the nitrile carbon, often leading to hydrolysis or other transformations
Carbon of the chloromethyl group Nucleophilic aliphatic substitution (SN2) Good leaving group (Cl-), benzylic-like position

Cross-Coupling Reactions at Halogenated Pyridine Positions

While this compound does not possess a halogen directly attached to the pyridine ring, analogous structures with a halogen at the 2- or 6-position are common substrates for palladium-catalyzed cross-coupling reactions. researchgate.netyoutube.com These reactions, such as the Suzuki-Miyaura, Stille, and Heck couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govsigmaaldrich.com

For a hypothetical analog, Methyl 2-chloro-6-cyanonicotinate (CAS 1256837-28-1), cross-coupling reactions would be expected to occur selectively at the C2 position. bldpharm.comchembuyersguide.com The reactivity of halopyridines in these transformations is influenced by the position of the halogen and the electronic nature of the other substituents. Generally, 2-halopyridines are more reactive than 3-halopyridines in oxidative addition to palladium(0), a key step in the catalytic cycle. nih.gov The presence of the electron-withdrawing cyano group at the 6-position would further enhance the reactivity of a chloro group at the 2-position towards oxidative addition. nih.gov

Nickel-catalyzed cross-electrophile coupling reactions have also been developed for the alkylation of 2-chloropyridines with alkyl bromides, offering an alternative to methods requiring organometallic reagents. nih.gov

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions on Analogous Halopyridines

Reaction Type Coupling Partners Catalyst/Conditions (Typical)
Suzuki-Miyaura Arylboronic acid Pd(PPh3)4, base (e.g., Na2CO3)
Stille Organostannane Pd(PPh3)4
Heck Alkene Pd(OAc)2, phosphine (B1218219) ligand, base

Chemo- and Regioselectivity in Multi-functional Transformations

The presence of multiple reactive sites in this compound necessitates careful consideration of chemo- and regioselectivity in its synthetic transformations. The relative reactivity of the functional groups will determine the outcome of a given reaction.

The chloromethyl group is a highly reactive electrophilic site, susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, and thiols. ncert.nic.in This reaction is generally expected to be faster than nucleophilic attack at the other electrophilic centers in the molecule under neutral or basic conditions.

The methyl ester and cyano groups are also susceptible to nucleophilic attack, particularly by strong nucleophiles or under conditions that promote hydrolysis. For example, treatment with a strong base could lead to saponification of the ester or hydrolysis of the nitrile.

The pyridine nitrogen is a basic site and can be protonated or alkylated. researchgate.net Protonation under acidic conditions would further deactivate the ring towards electrophilic attack but could also influence the reactivity of the other functional groups.

Achieving selectivity in the reactions of this polyfunctional molecule often requires careful choice of reagents and reaction conditions. For instance, a soft nucleophile would likely react selectively at the soft electrophilic center of the chloromethyl group, while a hard nucleophile might preferentially attack the hard carbonyl carbon of the ester. Similarly, the use of a bulky nucleophile could favor attack at the sterically more accessible chloromethyl group over the more hindered positions on the ring. The development of synthetic routes utilizing this compound would heavily rely on the strategic control of chemo- and regioselectivity to achieve the desired transformations. fao.orgnih.govacs.org

Derivatization and Advanced Functionalization of Methyl 2 Chloromethyl 6 Cyanonicotinate

Design and Synthesis of Derivatives via Chloromethyl Displacement

The 2-(chloromethyl) group on the pyridine (B92270) ring is analogous to a benzylic halide, making it a prime site for nucleophilic substitution (SN2) reactions. The electron-withdrawing nature of the pyridine nitrogen and the adjacent ester and cyano groups enhances the electrophilicity of the methylene (B1212753) carbon, facilitating its reaction with a broad spectrum of nucleophiles. This reactivity is a cornerstone for the design and synthesis of novel derivatives.

The displacement of the chloride is a common strategy for introducing diverse functional groups. The reaction of 2-(chloromethyl)pyridine (B1213738) derivatives with various nucleophiles such as amines, thiols, and alcohols leads to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This approach allows for the systematic modification of the molecule's properties, such as basicity, lipophilicity, and hydrogen bonding capacity, which is critical in drug discovery and materials science.

Table 1: Examples of Derivatives Synthesized via Chloromethyl Displacement

Nucleophile Reagent Example Derivative Class Resulting Structure (Partial)
Primary Amine R-NH₂ Secondary Aminomethyl Pyridines -CH₂-NH-R
Secondary Amine R₂NH Tertiary Aminomethyl Pyridines -CH₂-NR₂
Aniline Ar-NH₂ N-Arylmethylaminopyridines -CH₂-NH-Ar
Thiol R-SH Thioether Pyridines -CH₂-S-R

This table illustrates the general classes of compounds that can be synthesized from Methyl 2-(chloromethyl)-6-cyanonicotinate via nucleophilic substitution.

Research on related quinolinedione systems has shown that regioselective nucleophilic substitution with arylamines is a viable method for creating complex heterocyclic structures. Similarly, the reaction of 2-(chloromethyl)pyridine hydrochloride with calixarenes demonstrates the utility of this group in constructing complex supramolecular assemblies.

Diversification through Cyano Group Transformations

The cyano group at the 6-position is another key handle for functionalization, offering a pathway to several important functional groups. The transformation of aromatic nitriles is a well-established field in organic synthesis.

One of the most common transformations is the hydrolysis of the nitrile to a carboxylic acid or a carboxamide. Acidic or basic hydrolysis can convert the cyano group into a carboxylic acid, yielding a pyridine-2,6-dicarboxylic acid derivative. This transformation is significant as it introduces another site for amide coupling or esterification. Partial hydrolysis under controlled conditions can lead to the formation of a primary amide (carboxamide), a functional group prevalent in many biologically active molecules.

Furthermore, the cyano group can be converted into a tetrazole ring using reagents like sodium azide (B81097). The tetrazole group is a well-known bioisostere for the carboxylic acid group, often used in medicinal chemistry to improve metabolic stability and pharmacokinetic properties.

Table 2: Potential Transformations of the 6-Cyano Group

Reaction Reagents Resulting Functional Group
Full Hydrolysis H₃O⁺ or OH⁻, heat Carboxylic Acid (-COOH)
Partial Hydrolysis H₂O₂, base or acid catalysis Carboxamide (-CONH₂)
Reduction H₂, Catalyst (e.g., Raney Ni) or LiAlH₄ Aminomethyl Group (-CH₂NH₂)

This table outlines potential synthetic routes to diversify the 6-cyano substituent.

Ester Modifications for Prodrugs or Complex Molecule Synthesis

The methyl ester at the 3-position provides a third avenue for derivatization, commonly exploited in the synthesis of prodrugs or for linking the molecule to larger, more complex structures. Ester hydrolysis, either acid- or base-catalyzed (saponification), converts the methyl ester into the corresponding carboxylic acid. This reaction is typically straightforward and high-yielding.

The resulting carboxylic acid is a versatile intermediate. It can be re-esterified with different alcohols (transesterification) to modulate the compound's properties. For example, esterification with larger, more lipophilic alcohols can increase membrane permeability, while esterification with hydrophilic moieties like polyethylene (B3416737) glycol (PEG) can improve aqueous solubility. This strategy is central to the design of prodrugs, where a pharmacologically active molecule is masked with a promoiety that is cleaved in vivo to release the active drug.

Alternatively, the carboxylic acid can be activated and coupled with amines to form amides, a fundamental reaction in peptide synthesis and the creation of many pharmaceuticals. Modern coupling reagents such as HBTU or COMU facilitate this transformation under mild conditions.

Table 3: Derivatization Strategies for the Ester Group

Reaction Description Application
Hydrolysis (Saponification) Conversion of the methyl ester to a carboxylic acid using a base (e.g., NaOH, LiOH). Creates a handle for further coupling reactions.
Fischer Esterification Reaction of the resulting carboxylic acid with an alcohol under acidic catalysis. Introduction of different ester groups to fine-tune properties.
Amide Coupling Activation of the carboxylic acid followed by reaction with a primary or secondary amine. Synthesis of amide derivatives, common in bioactive molecules.

Stereoselective Derivatization Approaches

Introducing chirality and controlling stereochemistry is a critical aspect of modern drug design, as different stereoisomers of a molecule often exhibit vastly different biological activities. While this compound is itself achiral, stereocenters can be introduced through various derivatization strategies.

One straightforward approach is to react the electrophilic chloromethyl group with a chiral nucleophile, such as a chiral amine or alcohol. This SN2 reaction will generate a pair of diastereomers if the nucleophile is enantiomerically pure. These diastereomers could then be separated using standard techniques like chromatography.

More advanced methods involve the use of asymmetric catalysis. For example, the dearomatization of the pyridine ring is a powerful method for generating chiral, partially saturated N-heterocycles. While challenging, catalytic stereoselective reactions could potentially be applied to derivatives of the title compound. For instance, an asymmetric reduction of the pyridine ring or an asymmetric addition to one of the functional groups could be envisioned using a chiral catalyst. Research into the stereoselective dearomatization of pyridines has shown that N-substituted pyridones can be synthesized in a stereoselective manner, highlighting the potential for creating complex, chiral architectures from pyridine-based starting materials.

Applications of Methyl 2 Chloromethyl 6 Cyanonicotinate in Complex Molecule Synthesis

Role as a Precursor for Biologically Active Molecules and Ligands

The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. researchgate.net Methyl 2-(chloromethyl)-6-cyanonicotinate, with its multiple reaction handles, is an ideal starting material for the synthesis of novel molecules with potential therapeutic applications. The chloromethyl group at the 2-position is a key feature, acting as an electrophilic site for nucleophilic substitution reactions. This allows for the facile introduction of various side chains and the construction of more elaborate molecular architectures.

The reactivity of the chloromethyl group is analogous to that of other 2-chloromethylpyridines, which are known to be effective alkylating agents. wikipedia.org This reactivity can be harnessed to synthesize ligands for metal complexes, which are of interest for their catalytic or therapeutic properties. For instance, the chloromethyl group can react with amines, thiols, or alcohols to append chelating moieties to the pyridine ring.

Furthermore, the cyano and ester groups can be chemically modified to introduce additional diversity. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions. The methyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug molecules. The interplay of these functional groups allows for the systematic exploration of the chemical space around the pyridine core to develop new biologically active compounds and ligands.

Integration into Natural Product Synthesis

While direct applications of this compound in the total synthesis of natural products are not extensively documented in publicly available literature, its structural motifs are present in various natural alkaloids. Pyridine-containing natural products often exhibit significant biological activity, making their synthesis a key target for organic chemists.

Utility in the Construction of Advanced Pharmaceutical Intermediates

The synthesis of advanced pharmaceutical intermediates often requires building blocks with multiple, orthogonally reactive functional groups. This compound fits this description well. The pyridine core is a common feature in many pharmaceuticals, and the ability to introduce substituents at specific positions is crucial for modulating the pharmacological properties of a drug candidate.

The 2-chloromethyl group is a particularly useful handle for introducing side chains that can interact with biological targets. For example, in the synthesis of kinase inhibitors, which are a major class of anticancer drugs, specific side chains are often required to bind to the active site of the enzyme. The chloromethyl group of this nicotinate (B505614) derivative provides a direct route to append such side chains. A related compound, 2-chloropyridine (B119429), is a known precursor for the synthesis of antihistamines and antiarrhythmics. wikipedia.orgchempanda.com

The cyano group can also be a precursor to other important functional groups in pharmaceuticals. For instance, it can be reduced to an aminomethyl group or converted to a tetrazole ring, both of which are common bioisosteres for carboxylic acids in drug design. The ability to perform these transformations in the presence of the other functional groups makes this compound a valuable intermediate. A patent describes a process for preparing carboxamide pyridine derivatives, which are used as intermediates in the synthesis of NK-1 receptor antagonists, starting from a related 6-chloronicotinic acid. google.com

Design and Synthesis of New Heterocyclic Systems

The development of novel heterocyclic systems is a cornerstone of modern medicinal chemistry and materials science. This compound can serve as a scaffold for the construction of fused and polycyclic heterocyclic compounds. The reactive chloromethyl and cyano groups can participate in intramolecular cyclization reactions to form new rings fused to the pyridine core.

For example, reaction of the chloromethyl group with a nucleophile that is part of a chain attached to the cyano group could lead to the formation of a new ring. A variety of fused pyridine derivatives, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, have been synthesized from appropriately substituted pyridine precursors. nih.gov These fused heterocyclic systems often exhibit interesting biological activities.

The synthesis of highly functionalized pyridines through cascade reactions is an active area of research. acs.org The multiple reactive centers of this compound make it an attractive substrate for such cascade processes, potentially allowing for the rapid assembly of complex molecular architectures from simple starting materials.

Scale-Up Considerations for Industrial Applications

The industrial application of a chemical compound is highly dependent on the ability to produce it on a large scale in a cost-effective and safe manner. The synthesis of functionalized pyridines for industrial use, particularly in the agrochemical and pharmaceutical sectors, is a well-established field. nih.govyoutube.com Pyridine-based compounds are crucial as agrochemicals, including fungicides, insecticides, and herbicides. researchgate.net

The synthesis of this compound would likely involve multi-step processes starting from simpler pyridine derivatives. Industrial syntheses of related compounds, such as 2-chloromethylpyridine hydrochloride, have been developed. google.com The chlorination of a methyl group on the pyridine ring is a key transformation, and various reagents and conditions can be employed. For instance, the synthesis of 2-bromo-6-chloromethylpyridine has been studied, with considerations for avoiding over-chlorination. mdpi.com

For the large-scale production of this compound, factors such as the cost and availability of starting materials, the efficiency and safety of each synthetic step, and the ease of purification would need to be carefully optimized. The use of hazardous reagents would require special handling and engineering controls to ensure worker and environmental safety. The development of a robust and scalable process is essential for the commercial viability of this compound as a building block in industrial applications.

Computational and Theoretical Investigations of Methyl 2 Chloromethyl 6 Cyanonicotinate

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO interactions)

Analysis of the electronic structure of Methyl 2-(chloromethyl)-6-cyanonicotinate would provide fundamental insights into its reactivity and chemical behavior. This typically involves quantum mechanical calculations, such as Density Functional Theory (DFT), to determine the distribution of electrons within the molecule and the energies of its molecular orbitals.

A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. A smaller gap generally suggests that the molecule is more reactive.

Currently, there are no specific published values for the HOMO, LUMO, or the HOMO-LUMO gap for this compound in the reviewed literature.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods can predict various spectroscopic parameters, which can aid in the identification and characterization of a compound.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are achieved by calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. Comparing predicted spectra with experimental data can help confirm the molecular structure.

IR Vibrational Frequencies: Infrared (IR) spectroscopy is used to identify functional groups in a molecule. Computational models can calculate the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.). These calculated frequencies can be correlated with the peaks observed in an experimental IR spectrum.

While online databases and software exist to predict such spectra, specific, peer-reviewed computational data for the NMR and IR spectra of this compound are not available. nih.gov

Reaction Mechanism Modeling: Transition State Analysis and Energy Profiles

Computational chemistry allows for the detailed investigation of reaction mechanisms at the molecular level. For a compound like this compound, this could involve modeling its synthesis or its reactions with other molecules.

This analysis involves:

Locating Transition States (TS): A transition state is the highest energy point along a reaction coordinate. Computational methods can determine the geometry and energy of these fleeting structures.

Calculating Energy Profiles: By mapping the energy changes as reactants are converted to products through transition states, a reaction energy profile can be constructed. This profile provides critical information about the reaction's feasibility (thermodynamics) and speed (kinetics), including the activation energy.

No studies modeling the reaction mechanisms, transition states, or energy profiles specifically involving this compound were found in the public domain.

QSAR Studies for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. For a class of compounds like nicotinic acid derivatives, QSAR can be a valuable tool.

A QSAR model for the reactivity of this compound would involve:

Defining a set of related molecules.

Calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties).

Developing a mathematical equation that links these descriptors to an observed activity or reactivity.

Such a model could predict the reactivity of new, unsynthesized derivatives. However, no QSAR studies that specifically include and model the reactivity of this compound have been published.

Molecular Dynamics Simulations to Understand Conformational Behavior

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. For a flexible molecule like this compound, which has rotatable bonds (e.g., around the chloromethyl and ester groups), MD simulations can provide insight into its conformational landscape.

These simulations can reveal:

The most stable conformations (lowest energy shapes) of the molecule.

The flexibility of different parts of the molecule.

How the molecule's shape might change in different solvent environments.

This information is crucial for understanding how the molecule might interact with biological targets or other reactants. There is no evidence of specific molecular dynamics simulations having been performed and published for this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For Methyl 2-(chloromethyl)-6-cyanonicotinate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for unambiguous assignment of all signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the chloromethyl group, and the protons of the methyl ester group. The chemical shifts are influenced by the electronic effects of the substituents. The two aromatic protons will likely appear as doublets due to coupling with each other.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the unique carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons are particularly informative about the electronic effects of the substituents. The carbonyl carbon of the ester, the carbon of the cyano group, the chloromethyl carbon, and the methyl ester carbon will also have characteristic chemical shifts.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two aromatic protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with the directly attached carbon atoms, allowing for the definitive assignment of the carbon signals for the chloromethyl group, the methyl ester, and the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying the quaternary carbons (those without attached protons), such as the carbonyl carbon, the cyano carbon, and the substituted carbons of the pyridine ring. Correlations would be expected between the methyl ester protons and the carbonyl carbon, and between the aromatic protons and the surrounding carbon atoms.

Predicted NMR Data for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
Pyridine-H48.3-8.5138-140C2, C6, C5
Pyridine-H57.9-8.1125-127C3, C4, C6
-CH₂Cl4.8-5.045-48C2, Pyridine-C2
-OCH₃3.9-4.153-55Ester C=O
Pyridine-C2-158-160-CH₂Cl protons
Pyridine-C3-135-137Pyridine-H4, H5
Pyridine-C6-148-150Pyridine-H5
Ester C=O-163-165-OCH₃ protons
-C≡N-115-117Pyridine-H5

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. For the molecular formula C₉H₇ClN₂O₂, the calculated monoisotopic mass is 210.0247 g/mol . HRMS analysis would be expected to yield a measured mass within a few parts per million (ppm) of this value.

The fragmentation pathways under electron ionization (EI) or electrospray ionization (ESI) can provide valuable structural information. Key fragmentation steps would likely involve:

Loss of the chloromethyl radical (•CH₂Cl), leading to a significant fragment ion.

Loss of the methoxy (B1213986) radical (•OCH₃) from the ester group.

Elimination of a molecule of methyl chloroacetate.

Cleavage of the pyridine ring structure at higher collision energies.

Plausible HRMS Fragmentation Data

m/z (calculated)Proposed FragmentDescription
210.0247[M]⁺Molecular Ion
179.0371[M - •OCH₃]⁺Loss of methoxy radical
161.0141[M - •CH₂Cl]⁺Loss of chloromethyl radical
151.0400[M - COOCH₃]⁺Loss of carbomethoxy radical
126.0240[M - Cl - COOCH₃]⁺Subsequent loss of chlorine

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The presence of various functional groups in this compound gives rise to a characteristic spectrum.

C≡N Stretch: A sharp, intense absorption in the IR spectrum is expected in the range of 2220-2240 cm⁻¹. This is a highly characteristic band for a nitrile group conjugated with an aromatic system.

C=O Stretch: A strong absorption corresponding to the ester carbonyl group should appear around 1720-1740 cm⁻¹.

C-O Stretch: The C-O single bond of the ester will have a characteristic absorption in the 1200-1300 cm⁻¹ region.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl and chloromethyl groups will be just below 3000 cm⁻¹.

C-Cl Stretch: The carbon-chlorine stretch of the chloromethyl group is expected in the 600-800 cm⁻¹ region and is often more prominent in the Raman spectrum.

Expected Vibrational Frequencies

Functional GroupExpected Wavenumber (cm⁻¹)Technique
C-H (Aromatic)3050-3150IR, Raman
C-H (Aliphatic)2850-3000IR, Raman
C≡N (Nitrile)2220-2240IR
C=O (Ester)1720-1740IR
C=C, C=N (Pyridine Ring)1400-1600IR, Raman
C-O (Ester)1200-1300IR
C-Cl600-800IR, Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of the substituted pyridine ring in this compound is expected to give rise to characteristic absorptions.

The spectrum would likely show multiple absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of higher energy and intensity, are associated with the aromatic system. The n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are generally weaker and may be observed as shoulders on the main absorption bands. The presence of the electron-withdrawing cyano and ester groups, along with the chloromethyl group, will influence the position and intensity of these bands compared to unsubstituted pyridine.

Expected UV-Vis Absorption Maxima

Transition TypeExpected λₘₐₓ (nm)Solvent
π → π220-240Ethanol (B145695)/Methanol (B129727)
π → π270-290Ethanol/Methanol
n → π*>300 (low intensity)Non-polar solvent

X-ray Diffraction Analysis for Solid-State Structural Elucidation and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound is publicly available, data from the closely related compound, Methyl 6-chloronicotinate, provides valuable insights. chemicalbook.comresearchgate.net

For Methyl 6-chloronicotinate, the molecule is nearly planar, and the crystal structure exhibits weak intermolecular C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions. chemicalbook.comresearchgate.net It is plausible that this compound would adopt a similar planar conformation. The introduction of the cyano group and the relocation of the chloro substituent to a methyl group would likely lead to different crystal packing arrangements, potentially involving interactions with the nitrile nitrogen and the chloromethyl group.

Crystallographic Data for the Analogue Methyl 6-chloronicotinate chemicalbook.comresearchgate.net

ParameterValue
Chemical FormulaC₇H₆ClNO₂
Crystal SystemTriclinic
Space GroupP-1
a (Å)3.8721 (4)
b (Å)5.8068 (6)
c (Å)17.3721 (18)
α (°)95.563 (9)
β (°)94.918 (8)
γ (°)104.657 (9)
Volume (ų)373.64 (7)
Z2

Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be the method of choice for purity analysis. A C18 column with a mobile phase consisting of a gradient of water (with a modifier like formic acid or trifluoroacetic acid) and a polar organic solvent such as acetonitrile (B52724) or methanol would be suitable. nih.gov Detection by UV-Vis at one of the absorption maxima (e.g., around 270 nm) would provide high sensitivity. This method can effectively separate the target compound from starting materials, by-products, and degradation products.

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for purity assessment, especially for identifying volatile impurities. nih.govnih.gov A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) would be appropriate. The temperature programming of the GC oven would be optimized to ensure good separation of all components. The mass spectrometer provides definitive identification of the eluted peaks.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Methyl 2-(chloromethyl)-6-cyanonicotinate, and how do reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification under anhydrous conditions. For example, analogous compounds like Methyl 6-chloronicotinate are synthesized via refluxing in aprotic solvents (e.g., THF or DCM) with catalytic bases like K₂CO₃ . Reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 for nucleophile:substrate) are critical for minimizing side products like hydrolysis intermediates. Yield optimization may require monitoring via TLC or HPLC, as impurities from competing reactions (e.g., dechlorination) can reduce purity .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

  • Methodological Answer : ¹H NMR analysis should focus on diagnostic signals: the methyl ester (δ 3.8–4.0 ppm), chloromethyl (δ 4.5–4.7 ppm), and nitrile (no direct proton signal). For confirmation, ¹³C NMR can identify the ester carbonyl (δ 165–170 ppm) and nitrile (δ 115–120 ppm). COSY or HSQC may clarify coupling between the chloromethyl group and adjacent pyridine protons. Cross-validate with X-ray crystallography data, as seen in Methyl 6-chloronicotinate studies, where bond angles and crystallographic packing confirmed regiochemistry .

Q. What stability challenges arise during storage, and how can degradation be mitigated?

  • Methodological Answer : The chloromethyl group is prone to hydrolysis under humid conditions. Storage in anhydrous solvents (e.g., acetonitrile) at –20°C in amber vials is recommended. Stability studies on analogs like 6-chloro-nicotinic acid (6-CNA) show that degradation products (e.g., carboxylic acids) form within weeks at room temperature; thus, periodic NMR or LC-MS monitoring is advised . Additives like molecular sieves or stabilizers (e.g., BHT) may extend shelf life .

Advanced Research Questions

Q. How does steric and electronic effects influence regioselectivity in nucleophilic substitutions at the chloromethyl site?

  • Methodological Answer : The pyridine ring’s electron-withdrawing nitrile group directs nucleophilic attack to the chloromethyl carbon. Computational studies (DFT) on similar systems reveal that transition-state stabilization via resonance with the nitrile lowers activation energy. Experimentally, substituting with bulkier nucleophiles (e.g., tert-butylamine) reduces reaction rates by 30–50% compared to methylamine, indicating steric hindrance . Kinetic studies under varying pH (4–9) can further elucidate mechanistic pathways.

Q. What are the key challenges in interpreting contradictory spectral data (e.g., IR vs. MS) for derivatives of this compound?

  • Methodological Answer : Discrepancies may arise from matrix effects (e.g., solvent interactions in IR) or ionization artifacts in MS. For example, IR absorption for nitriles (~2200 cm⁻¹) can overlap with solvent peaks, necessitating dry-film techniques. High-resolution MS (HRMS) with ESI+ can confirm molecular ions ([M+H]⁺), while tandem MS/MS differentiates fragmentation patterns from impurities. Cross-referencing with X-ray data, as in Methyl 6-chloronicotinate, resolves ambiguities in bond assignments .

Q. How can computational modeling predict reactivity in novel derivatives, such as those with fluorinated substituents?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals to predict sites for electrophilic attack. For fluorinated analogs, electron density maps show decreased reactivity at the nitrile due to inductive effects. Validation via synthetic trials (e.g., introducing –CF₃ groups) aligns with computational predictions of reduced nucleophilic substitution rates .

Guidance for Handling Contradictory Findings

  • Example : If NMR suggests a pure sample but MS indicates impurities, perform column chromatography (silica gel, ethyl acetate/hexane gradient) followed by HRMS. For crystallography conflicts (e.g., bond lengths vs. DFT), re-examine data collection parameters (e.g., temperature, resolution) as lattice stresses can distort measurements .

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